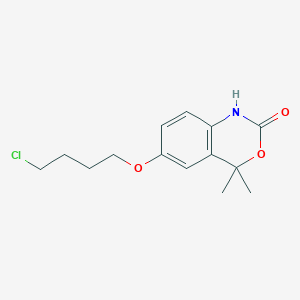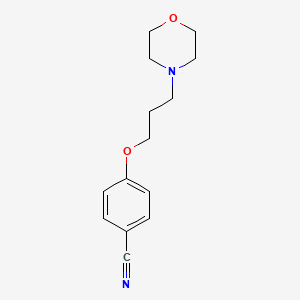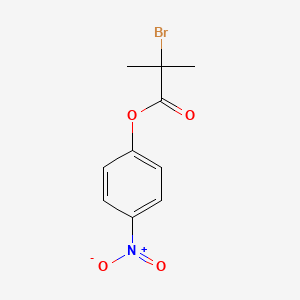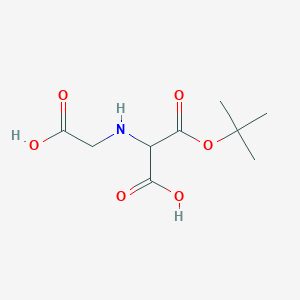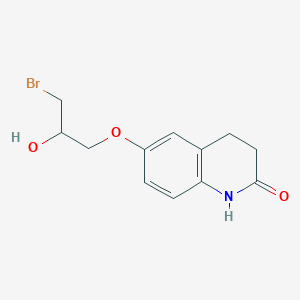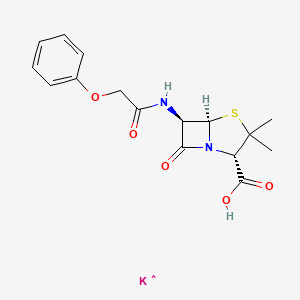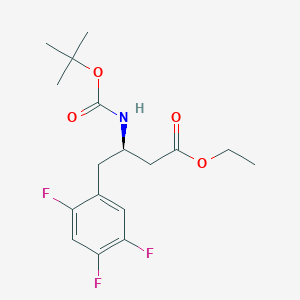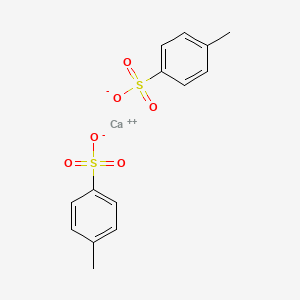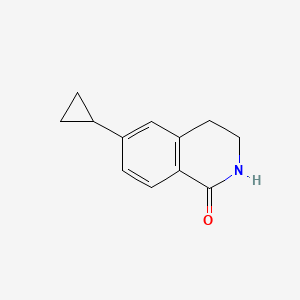
6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one
描述
6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a cyclopropyl group attached to the isoquinoline core, making it a unique structure within this class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinolones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinolones, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of novel materials and catalysts
作用机制
The mechanism of action of 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biological processes, including neurotransmission and cellular signaling .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups that enhance its biological activity.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
6-cyclopropyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO/c14-12-11-4-3-9(8-1-2-8)7-10(11)5-6-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
InChI 键 |
OWINDRYHDVMGFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC3=C(C=C2)C(=O)NCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
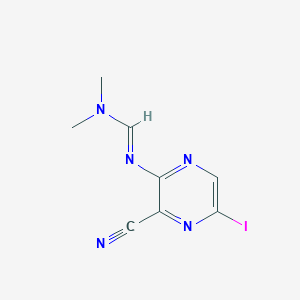
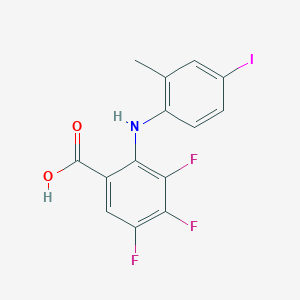
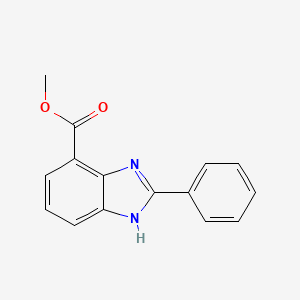
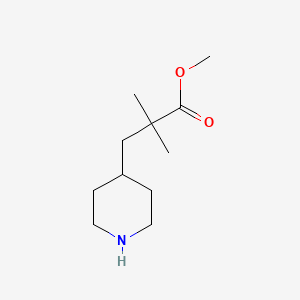
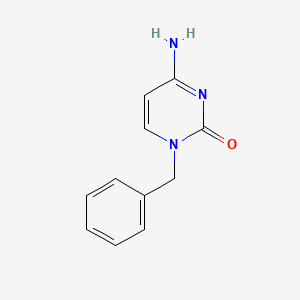
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
